molecular formula C16H15BrN2O3S B2502876 4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921556-68-5

4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2502876
CAS RN: 921556-68-5
M. Wt: 395.27
InChI Key: KLYJXTUTXKQXIE-UHFFFAOYSA-N
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Description

4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the pharmaceutical industry. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A significant application of benzenesulfonamide derivatives is in the realm of photodynamic therapy, particularly for cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound demonstrated excellent properties as a photosensitizer in photodynamic therapy, with its high singlet oxygen quantum yield and appropriate photodegradation quantum yield making it a potential Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Derivatives of benzenesulfonamide, including those related to 4-bromo-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and found them to be effective against microbial strains and certain cancer cell lines, with some derivatives being more active than standard drugs like carboplatin (Kumar et al., 2014).

Antihyperglycemic Evaluation

In the field of diabetes research, benzenesulfonamide derivatives have been explored for their potential antihyperglycemic properties. Eissa (2013) conducted a study that identified several new leads for antidiabetic drugs among isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties. Some compounds demonstrated significant activity as antihyperglycemic agents (Eissa, 2013).

Carbonic Anhydrase Inhibitory and Anticancer Activity

Benzenesulfonamide derivatives have also been studied for their carbonic anhydrase inhibitory and anticancer activities. Eldehna et al. (2017) synthesized novel derivatives that were investigated as inhibitors of carbonic anhydrase isoforms. These compounds also showed significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

properties

IUPAC Name

4-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYJXTUTXKQXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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